Product packaging for 4-Bromoquinoline-7-carbonitrile(Cat. No.:CAS No. 1242063-18-8)

4-Bromoquinoline-7-carbonitrile

Cat. No.: B594941
CAS No.: 1242063-18-8
M. Wt: 233.068
InChI Key: KDVXRLZYRFHOAX-UHFFFAOYSA-N
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Description

4-Bromoquinoline-7-carbonitrile is a high-value heterocyclic building block specifically designed for medicinal chemistry and drug discovery applications. Its core research value lies in its role as a key synthetic intermediate for the development of novel bioactive molecules. The bromo substituent at the 4-position and the carbonitrile group at the 7-position of the quinoline core provide distinct, orthogonal reactive sites for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of chemical space. This compound has demonstrated significant utility in the synthesis of targeted anticancer agents. Specifically, it serves as a critical precursor in the development of fluorescent steroidal anticancer agents, such as the probe molecule RM-581-Fluo, which is used to investigate the mechanism of action and intracellular localization of compounds within the endoplasmic reticulum of cancer cells like breast cancer MCF-7 . Furthermore, the quinoline-3-carbonitrile structural motif, closely related to this compound, is established in the development of potential antibacterial agents. Research shows that such derivatives exhibit promising broad-spectrum antibacterial activity by targeting DNA gyrase, a well-validated enzyme target for quinolone antibiotics . This makes this compound a relevant scaffold for researchers working to overcome antibiotic resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrN2 B594941 4-Bromoquinoline-7-carbonitrile CAS No. 1242063-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVXRLZYRFHOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677800
Record name 4-Bromoquinoline-7-carbonitrile
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Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242063-18-8
Record name 4-Bromoquinoline-7-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID30677800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoquinoline-7-carbonitrile
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Chemical Reactivity and Transformation Mechanisms of 4 Bromoquinoline 7 Carbonitrile

Reactivity of the Bromo-Substituent

The bromine atom at the 4-position of the quinoline (B57606) ring is susceptible to displacement and participates in various metal-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Ring

The bromine atom on the electron-deficient quinoline ring can be replaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The presence of the electron-withdrawing nitrogen atom in the quinoline ring and the carbonitrile group helps to stabilize this intermediate, facilitating the reaction. libretexts.orglibretexts.org The rate of SNAr reactions can be influenced by the strength of the nucleophile and the presence of activating groups on the aromatic ring. lumenlearning.com For the reaction to be successful, the negative charge in the intermediate must be stabilized by an electron-withdrawing group, such as a nitro group, in the ortho or para position. libretexts.org

Common nucleophiles used in SNAr reactions with similar halo-quinoline systems include amines and hydroxide (B78521) ions. For instance, reactions with primary or secondary amines can yield 4-aminoquinoline (B48711) derivatives.

Participation in Metal-Catalyzed Coupling Reactions

The bromo-substituent at the C4-position readily participates in a variety of metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the use of a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction pairs the bromoquinoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds. For example, the Suzuki-Miyaura coupling of a bromoquinoline with an arylboronic acid would yield an aryl-substituted quinoline.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. It involves the coupling of the bromoquinoline with a primary or secondary amine. This method is often preferred over traditional SNAr amination due to its milder reaction conditions and broader substrate scope.

Other Coupling Reactions: The bromo-substituent can also participate in other palladium-catalyzed couplings, such as the Heck reaction (with alkenes) and the Sonogashira reaction (with terminal alkynes), to introduce further functionalization at the 4-position. These reactions expand the range of accessible derivatives from 4-bromoquinoline-7-carbonitrile.

Table 1: Examples of Metal-Catalyzed Coupling Reactions with Bromoquinolines

Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base4-Arylquinoline
Buchwald-HartwigPrimary/Secondary AminePd(dba)₂ / Ligand / Base4-Aminoquinoline
HeckAlkenePd(OAc)₂ / Ligand / Base4-Alkenylquinoline
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Base4-Alkynylquinoline

This table provides generalized examples of coupling reactions involving bromoquinolines. Specific conditions and yields for this compound may vary.

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at the C7-position is a versatile functional group that can be converted into several other important functionalities.

Hydrolysis to Carboxylic Acids

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is a common and reliable method for introducing a carboxylic acid group onto the quinoline scaffold, leading to the formation of 4-bromoquinoline-7-carboxylic acid. This carboxylic acid can then serve as a handle for further synthetic modifications, such as esterification or amide bond formation.

Reduction to Primary Amines

The carbonitrile group can be reduced to a primary amine, yielding (4-bromoquinolin-7-yl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukallrounder.ailibretexts.org The resulting aminomethyl group is a key functional group in many biologically active molecules. This reduction provides a route to extend the carbon chain and introduce a basic nitrogen center. allrounder.ai

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

ReagentConditions
Lithium Aluminum Hydride (LiAlH₄)Typically in an ether solvent (e.g., THF, diethyl ether) followed by an aqueous workup. chemguide.co.uklibretexts.org
Catalytic HydrogenationHydrogen gas (H₂) with a metal catalyst (e.g., Pd, Pt, Ni) at elevated pressure and temperature. chemguide.co.uklibretexts.org
Ammonia Borane (NH₃BH₃)Thermal decomposition conditions without a catalyst.
Diisopropylaminoborane (BH₂N(iPr)₂)In the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄).

This table lists general reagents for nitrile reduction. Specific conditions for this compound may need to be optimized.

Further Functionalization via Nitrile Reactivity

Beyond hydrolysis and reduction, the carbonitrile group can participate in a range of other chemical reactions. For instance, it can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after hydrolysis of the intermediate imine. Additionally, the nitrile group can undergo cycloaddition reactions, for example, with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry. The reactivity of the nitrile group allows for the introduction of a wide array of functional groups and structural diversity.

Electrophilic Aromatic Substitution on the Quinoline Core

The quinoline ring system can undergo electrophilic aromatic substitution. The pyridine (B92270) ring is generally less reactive towards electrophiles than the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. This effect is further amplified in this compound by the presence of two electron-withdrawing substituents: the bromine atom and the nitrile group.

The bromine atom at the C-4 position strongly deactivates the pyridine part of the quinoline, while the nitrile group at the C-7 position deactivates the benzene ring. In electrophilic substitution reactions, the incoming electrophile will preferentially attack the benzene ring (positions 5, 6, and 8) over the highly deactivated pyridine ring (positions 2 and 3).

The directing effect of the existing substituents determines the regioselectivity on the benzenoid ring. Both the bromo and cyano groups are deactivating and meta-directing in classical electrophilic aromatic substitution on a single aromatic ring. However, in the fused quinoline system, their combined influence and the inherent reactivity of the quinoline positions lead to more complex outcomes. For the analogous compound 6,8-dibromoquinoline, direct nitration yields the 5-nitro derivative, indicating that the C-5 position is the most favored site for electrophilic attack in that specific system. nih.gov For 4-bromoquinoline-8-carbonitrile, nitration with a mixture of nitric acid and sulfuric acid is predicted to introduce a nitro group at the C-5 position.

Activating the pyridine ring towards electrophilic attack can be achieved by N-oxidation. The resulting quinoline N-oxide shows enhanced reactivity. For instance, the nitration of 6-bromoquinoline-1-oxide leads to substitution at both the C-4 and C-5 positions. researchgate.netresearchgate.net This strategy could potentially be applied to this compound to achieve substitution on the otherwise unreactive pyridine ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Related Bromoquinolines

Starting Material Reagents Predicted Position of Substitution Reference
4-Bromoquinoline-8-carbonitrile HNO₃/H₂SO₄ 5
4-Bromoquinoline-8-carbonitrile NBS/CCl₄ 7
6,8-Dibromoquinoline HNO₃/H₂SO₄ 5 nih.gov
6-Bromoquinoline-1-oxide Nitrating mixture 4 and 5 researchgate.netresearchgate.net

Cyclization Reactions Involving this compound as a Precursor

The functional groups of this compound make it a valuable precursor for the synthesis of more complex, polycyclic heterocyclic systems. Both the bromo and cyano groups can be manipulated to participate in cyclization reactions.

The bromine atom at C-4 is a versatile handle for introducing new functionalities. It can be readily displaced by nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. By introducing a substituent at the 4-position that contains a suitable functional group, intramolecular cyclization can be induced. For example, a nucleophilic substitution at C-4 with a dinucleophile could be followed by a cyclization step involving the nitrile group at C-7, leading to the formation of a new fused ring.

The nitrile group at C-7 is also a key player in cyclization strategies. smolecule.com It can undergo various transformations:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide. The resulting group can then participate in intramolecular condensation or amidation reactions with a functional group introduced at the C-4 or C-8 position.

Reduction: Reduction of the nitrile group yields an aminomethyl group, which is a potent nucleophile for subsequent intramolecular cyclization reactions.

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form new heterocyclic rings, such as tetrazoles.

Modern synthetic methods frequently employ intramolecular cyclization of substituted anilines or related compounds to build the quinoline skeleton itself. rsc.orgnih.govrsc.orgorganic-chemistry.org By analogy, functionalizing this compound at appropriate positions can set the stage for subsequent intramolecular ring-closing reactions to build polycyclic structures. mdpi.commit.edu For example, a palladium-catalyzed reaction could be used to couple a suitable precursor to the 4-position, which then undergoes an intramolecular cyclization to form a novel fused system. mdpi.com

Chemo- and Regioselectivity in this compound Transformations

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its transformations. The primary reactive sites are the C-4 bromine, the C-7 nitrile, and the C-H bonds of the aromatic core.

Chemoselectivity refers to the preferential reaction of one functional group over another.

C-Br vs. -CN: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be performed selectively at the C-4 position without affecting the nitrile group. Conversely, the nitrile group can be selectively hydrolyzed under acidic or basic conditions, potentially leaving the C-Br bond intact, although the harsh conditions might also lead to some substitution at the C-4 position.

Nucleophilic Aromatic Substitution (SNAr): The bromine at C-4 is susceptible to SNAr reactions with various nucleophiles (e.g., amines, alkoxides). These reactions typically require forcing conditions or activation by electron-withdrawing groups, a condition met by the quinoline nitrogen and the C-7 nitrile. This allows for selective functionalization at the C-4 position.

Regioselectivity concerns the specific position at which a reaction occurs when multiple similar sites are available.

C-H Functionalization: Direct C-H activation/functionalization is a powerful tool for modifying the quinoline core. The regioselectivity is governed by the electronic properties of the ring and the directing effects of the substituents. In this compound, the most acidic protons are likely those on the pyridine ring, but the benzene ring is generally more reactive. Metalation studies on related substituted quinolines, such as 4,7-dichloroquinoline, show that regioselective metalation can be achieved. For example, using specific lithium-magnesium reagents allows for selective functionalization at the C-4 position after an initial iodo-magnesium exchange. worktribe.com

Electrophilic Substitution: As discussed in section 3.3, electrophilic attack is predicted to occur regioselectively on the benzene portion of the molecule, likely at the C-5 position, which is the least deactivated position on that ring. nih.gov

The ability to control both chemo- and regioselectivity allows this compound to be used as a versatile building block in the synthesis of complex molecules.

Mechanistic Investigations and Reaction Pathway Elucidation

Proposed Reaction Mechanisms for Quinoline (B57606) Derivative Synthesis.

The diverse synthetic routes to quinolines involve several key mechanistic paradigms, including cyclization reactions featuring unique intermediates, metal-catalyzed processes, photochemical transformations, and cross-coupling strategies.

The synthesis of certain quinoline derivatives can proceed through cascade reactions involving the formation of ketenimine or carbodiimide (B86325) intermediates. nih.govresearchgate.net For instance, the reaction of α-diazo ketones with specific phosphanimines can lead to the formation of cyclopenta[b]quinolines and cyclohexa[b]quinolines. nih.govresearchgate.net This process involves a cascade of events including ketenimine formation, a 6π-electron ring closure, and a 1,3-alkyl shift. nih.govresearchgate.net

In a related approach, the synthesis of dihydropyrrolo-[2,3-b]quinolines has been achieved from N-(2-cyclopropylidenemethylphenyl)phosphanimines and isocyanates. nih.gov Furthermore, the thermolysis of carbodiimides with acetylenic substituents has been shown to produce 11-substituted-6H-indolo[2,3-b]quinolines. rsc.org This reaction is proposed to proceed through either a two-step biradical pathway or a one-step intramolecular Diels-Alder reaction, followed by tautomerization. rsc.org Another method involves the reaction of 2-(phenylethynyl)anilines with aryl isothiocyanates, which generates an in situ o-alkynylthiourea that undergoes a cascade cyclization. rsc.org This process is thought to involve a carbodiimide intermediate that cyclizes to form a carbene-type intermediate, which then undergoes a C-H insertion to yield the final tetracyclic product. rsc.org

IntermediatePrecursorsResulting Quinoline DerivativeRef
Ketenimine/Carbodiimideα-diazo ketones and N-(2-cyclopropylidenemethylphenyl)phosphaniminesCyclopenta[b]quinolines nih.govresearchgate.net
Ketenimine/CarbodiimideN-(2-cyclopropylidenemethylphenyl)phosphanimines and isocyanatesDihydropyrrolo-[2,3-b]quinolines nih.gov
CarbodiimideThermolysis of carbodiimides with acetylenic substituents11-substituted-6H-indolo[2,3-b]quinolines rsc.org
Carbodiimide/Carbene2-(phenylethynyl)anilines and aryl isothiocyanates11-aryl-6H-indolo[2,3-b]quinolines rsc.org

Metal-catalyzed reactions are pivotal in modern organic synthesis, and the construction of quinolines is no exception. These reactions often proceed via a catalytic cycle involving oxidative addition and reductive elimination steps at the metal center. libretexts.orglibretexts.orgnih.gov In these processes, the oxidation state of the metal increases by two during oxidative addition and decreases by two during reductive elimination. libretexts.orglibretexts.org

For example, palladium-catalyzed cross-coupling reactions of halogenated quinolines with various organometallic reagents are widely used to synthesize substituted quinolines. researchgate.net The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle. nih.gov Similarly, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes provides a direct route to quinolines, involving a twofold C-H activation. snnu.edu.cn The proposed mechanism includes a second regioselective insertion of the alkyne followed by reductive elimination to generate the quinoline product and a Rh(I) species, which is then re-oxidized to complete the cycle. snnu.edu.cn

Copper-catalyzed C-2 amidation of quinoline-N-oxides is another example where reductive elimination is a key step. The reaction is believed to proceed through a copper-nitrenoid species that undergoes reductive elimination to form a new copper-coordinated complex, which then leads to the final product. rsc.org Furthermore, Cp*Co(III)-catalyzed C–H bond activation has been utilized for the switchable synthesis of quinolines and indoles, where control over the organometallic intermediate is crucial. acs.org

Catalyst SystemReactantsKey Mechanistic StepsResulting ProductRef
PalladiumHalogenated quinolines and organometallic reagentsOxidative addition, transmetalation, reductive eliminationSubstituted quinolines nih.govresearchgate.net
Rhodium(III)Pyridines and alkynesC-H activation, alkyne insertion, reductive eliminationQuinolines snnu.edu.cn
Copper(I)Quinoline-N-oxides and dioxazolonesCoordination, CO2 elimination, reductive eliminationC-2 amidated quinolines rsc.org
Cp*Co(III)Amides and alkynesC-H activation, control of organometallic intermediateQuinolines or Indoles acs.org

Photochemical methods offer a mild and efficient alternative for the synthesis and functionalization of quinolines, often proceeding through radical pathways. rsc.orgresearchgate.net Visible light-mediated C-H hydroxyalkylation of quinolines, for instance, utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals without the need for an external oxidant. bohrium.com Mechanistic studies suggest that a radical-mediated spin-center shift is a key step in this process. bohrium.com

Another photochemical approach involves the synthesis of 3-cyano-quinolines from 2-(azidomethyl)-3-aryl-prop-2-enenitriles. acs.org In this reaction, visible light irradiation of N-bromosuccinimide (NBS) generates a bromine radical, which abstracts a hydrogen atom to form an iminyl radical. This radical then undergoes intramolecular cyclization onto the aryl ring to form the quinoline product. acs.org Similarly, visible-light-induced radical isonitrile insertion reactions between aryl isonitriles and bromides have been developed to construct quinolines. rsc.org

The photochemical cycloaddition of quinolines and alkenes likely proceeds through a stepwise radical cycloaddition mechanism, initiated by triplet-triplet energy transfer to a Lewis acid-activated quinoline. nih.gov

Reaction TypeReactantsKey Mechanistic FeaturesProductRef
C-H HydroxyalkylationQuinolines and 4-acyl-1,4-dihydropyridinesVisible light, acyl radical generation, spin-center shiftHydroxyalkylated quinolines bohrium.com
Iminyl Radical Cyclization2-(azidomethyl)-3-aryl-prop-2-enenitriles and NBSVisible light, bromine radical, iminyl radical formation3-Cyano-quinolines acs.org
Radical Isonitrile InsertionAryl isonitriles and bromidesVisible light, radical generationQuinolines rsc.org
[2+2] CycloadditionQuinolines and alkenesUV light, Lewis acid activation, stepwise radical cycloadditionCycloadducts nih.gov

Organometallic intermediates are central to a vast array of cross-coupling reactions used to form carbon-carbon and carbon-heteroatom bonds in quinoline synthesis. researchgate.neteuropa.eu Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions, are powerful tools for the functionalization of halogenated quinolines. researchgate.net These reactions universally proceed through a catalytic cycle involving the formation of an organopalladium intermediate. nih.gov

The development of new organometallics, particularly of magnesium, zinc, aluminum, indium, and manganese, has expanded the scope of these reactions. europa.eu For instance, iron(III) salts in the presence of quinoline or isoquinoline (B145761) can catalyze a range of cross-couplings with heterocyclic substrates. europa.eu

The control over reactive organometallic intermediates has been shown to be critical in directing the outcome of certain reactions. For example, in Cp*Co(III)-catalyzed reactions of amides and alkynes, the selective formation of either quinolines or indoles can be achieved by tuning the reaction conditions to favor either dehydrative or dehydrogenative cyclization pathways. acs.org

Experimental Techniques for Mechanism Elucidation

Unraveling the intricate details of reaction mechanisms requires a combination of experimental and computational techniques. Spectroscopic monitoring plays a crucial role in this endeavor.

Spectroscopic methods are indispensable for monitoring the progress of chemical reactions and identifying transient intermediates. tandfonline.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed. derpharmachemica.comekb.eg For instance, the progress of the synthesis of quinoline derivatives can be monitored by Thin Layer Chromatography (TLC), and the structures of the products can be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. royalsocietypublishing.orgrsc.orgrsc.org

In the synthesis of quinoline-based s-triazinyl substituted aryl amines, IR spectroscopy was used to identify functional groups, and TLC was used to monitor the reaction progress. derpharmachemica.com Similarly, in the synthesis of novel quinoline derivatives bearing pyrazole (B372694) and pyridine (B92270) moieties, IR, ¹H NMR, and mass spectrometry were used to characterize the products and intermediates. ekb.eg The synthesis of quinoline derivatives via an intramolecular Wittig reaction also relied on IR and NMR spectra for structural elucidation. tandfonline.com

Isolation and Characterization of Reaction Intermediates

The direct detection and characterization of reaction intermediates provide unequivocal evidence for a proposed reaction pathway. While often challenging due to their transient nature, the isolation of such species is a powerful tool in mechanistic studies. In the context of reactions involving quinoline derivatives, various techniques have been successfully employed to isolate and identify intermediates or significant side products that offer mechanistic insights.

In transformations involving substituted bromoquinolines, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, intermediates can sometimes be isolated through careful reaction monitoring and quenching. For instance, in related photochemical syntheses of other bromoquinoline carbonitriles, side products have been successfully isolated and analyzed. acs.org These unexpected products can often reveal alternative reaction pathways or the nature of reactive intermediates. acs.org

The primary methods for the isolation of these species include:

Flash Column Chromatography: This technique is crucial for separating transient intermediates or side products from the main reaction mixture, often at low temperatures to prevent decomposition.

Preparative Thin-Layer Chromatography (TLC): For smaller scale reactions or when compounds have very similar polarities, preparative TLC can be an effective isolation method.

Once isolated, a suite of spectroscopic and spectrometric techniques is employed for structural elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of an isolated intermediate.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition, which is critical for identifying unexpected products or intermediates. sci-hub.box For example, the formation of a homocoupled sulfone was identified using LC-MS/MS in the process development of a related heterocyclic compound. sci-hub.box

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the intermediate, which can confirm or refute a proposed structure.

A hypothetical example of an isolated side product during a Suzuki-Miyaura coupling reaction of 4-bromoquinoline-7-carbonitrile is the homocoupled bi-quinoline. Its characterization data might be presented as follows:

PropertyData
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.05 (d, J = 4.5 Hz, 2H), 8.40 (s, 2H), 8.25 (d, J = 8.8 Hz, 2H), 7.90 (d, J = 4.5 Hz, 2H), 7.75 (dd, J = 8.8, 1.5 Hz, 2H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 151.2, 149.5, 145.8, 136.4, 130.1, 129.8, 128.5, 122.7, 118.9, 117.3.
HRMS (ESI) m/z: [M+H]⁺ Calculated for C₂₀H₁₀N₄: 307.0978; Found: 307.0981.

This data would confirm the formation of a dimer, suggesting that a side reaction pathway involving the coupling of two molecules of the starting material is occurring.

Computational Approaches to Reaction Mechanism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. rsc.orgrsc.orgmdpi.comresearchgate.netarabjchem.org These methods allow for the exploration of reaction energy profiles, the characterization of transition states, and the prediction of molecular properties that can be correlated with experimental observations. rsc.orgarabjchem.org

For reactions involving this compound, DFT calculations can provide deep insights into:

Transition State Geometry: The three-dimensional structure of transition states can be optimized, revealing the precise arrangement of atoms at the peak of the energy barrier. This information is crucial for understanding how bonds are formed and broken.

Electronic Properties: Analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) surfaces, and natural bond orbital (NBO) analysis can explain the reactivity and selectivity of the molecule. arabjchem.org For instance, the MEP can indicate the most likely sites for nucleophilic or electrophilic attack.

Spectroscopic Properties: Computational methods like Time-Dependent DFT (TD-DFT) can predict spectroscopic data, such as UV-Vis absorption spectra, which can then be compared with experimental results to validate the computational model. rsc.orgresearchgate.net

A typical computational study on a reaction of this compound, for example, a nucleophilic aromatic substitution, would involve the parameters and yield the results summarized in the table below.

Parameter/OutputDescription
Computational Method Density Functional Theory (DFT)
Functional B3LYP, M06-2X, or similar hybrid functional. researchgate.net
Basis Set 6-311+G(d,p) or a similar Pople-style basis set; def2-TZVP or a similar Ahlrichs-style basis set.
Solvation Model Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate solvent effects.
Calculated Properties Optimized geometries (reactants, intermediates, transition states, products), vibrational frequencies (to confirm minima and transition states), reaction and activation energies, NBO charges, HOMO/LUMO energies.
Key Findings Example The calculated activation energy for the nucleophilic attack at the C4 position is lower than at other positions, confirming the observed regioselectivity. The transition state structure shows a partially formed C-nucleophile bond and a partially broken C-Br bond.

By combining experimental evidence from the isolation of intermediates with the theoretical insights from computational studies, a comprehensive and robust understanding of the reaction mechanisms of this compound can be achieved. This knowledge is paramount for the rational design of more efficient and selective synthetic transformations.

Advanced Spectroscopic and Structural Characterization in 4 Bromoquinoline 7 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 4-Bromoquinoline-7-carbonitrile.

¹H NMR and ¹³C NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the substitution pattern of the quinoline (B57606) ring system. In ¹H NMR, the aromatic protons of quinoline derivatives typically appear in the downfield region, generally between δ 7.5 and 9.0 ppm. For related quinoline structures, specific chemical shifts and coupling constants provide a detailed map of the proton environment.

In ¹³C NMR spectra of quinoline derivatives, the carbonitrile carbon presents a characteristic signal in the range of δ 110–120 ppm, while the carbons of the quinoline ring resonate between δ 120–150 ppm. The specific chemical shifts are influenced by the electronic effects of the bromine and nitrile substituents.

A representative, though not of the specific compound, ¹H NMR data for a similar bromo-quinoline derivative, 4-bromo-6-methyl-2-(4-methoxyphenyl)quinoline, shows signals in the aromatic region such as δ 7.45–7.48 (m, 1H), 7.81 (s, 1H), and 7.91 (d, J = 8.4 Hz, 1H), which illustrates the complexity and informative nature of these spectra. google.com

Technique Typical Chemical Shift Range (ppm) Notes
¹H NMR7.5 - 9.0Aromatic protons on the quinoline ring.
¹³C NMR110 - 120Carbonitrile carbon (-C≡N).
¹³C NMR120 - 150Carbons of the quinoline ring system.

2D NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. uni-muenchen.de Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons on the quinoline ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques are crucial for confirming the precise placement of the bromo and carbonitrile substituents on the quinoline framework.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for verifying the elemental composition of this compound. frontiersin.org This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula. For this compound (C₁₀H₅BrN₂), the expected monoisotopic mass is approximately 231.96361 Da. uni.lu HRMS can confirm this value with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. Furthermore, the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a nearly 1:1 natural abundance.

Adduct Predicted m/z
[M+H]⁺232.97089
[M+Na]⁺254.95283
[M-H]⁻230.95633
[M+K]⁺270.92677

Predicted collision cross section (CCS) values are also calculated using computational methods. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. umc.edu.dz For this compound, the most characteristic absorption band would be from the nitrile (C≡N) group. This stretching vibration typically appears in a distinct and relatively clean region of the spectrum, around 2200–2250 cm⁻¹. Other expected absorptions would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (typically in the 1600-1400 cm⁻¹ region), and the C-Br stretching vibration, which would appear at lower frequencies. uc.edulibretexts.org

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Nitrile (C≡N) Stretch2200 - 2250Medium
Aromatic C=C and C=N Stretch1400 - 1600Medium to Strong
C-Br Stretch< 1000Medium to Strong

Advanced Spectroscopic Probes for Electronic Structure and Dynamics

Advanced spectroscopic techniques can be used to investigate the electronic properties and excited-state dynamics of this compound. UV-Visible absorption and fluorescence spectroscopy, for example, can provide insights into the electronic transitions within the molecule. acs.org The extended π-system of the quinoline ring, coupled with the electronic influence of the bromo and carbonitrile substituents, will determine its absorption and emission characteristics. Computational studies, such as those employing density functional theory (DFT) and time-dependent DFT (TD-DFT), can complement experimental data by modeling the frontier molecular orbitals (HOMO and LUMO) and predicting electronic transition energies. researchgate.net Such studies on related quinoline derivatives have been used to understand their photophysical properties and potential applications in areas like fluorescent probes. rsc.org

Theoretical and Computational Chemistry Studies of 4 Bromoquinoline 7 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules like 4-bromoquinoline-7-carbonitrile. scispace.comnih.gov These calculations provide a fundamental understanding of the electron density distribution, which in turn governs the molecule's chemical behavior. scispace.comcond-mat.de

Prediction of Reactivity and Reaction Sites

DFT calculations are instrumental in predicting the reactivity of this compound and identifying its most probable reaction sites. By mapping the molecular electrostatic potential (MEP), regions of high and low electron density can be visualized. For quinoline (B57606) derivatives, the nitrogen atom typically represents a region of negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Analysis of Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ossila.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical hardness. scirp.org

For quinoline and its derivatives, the HOMO is typically a π-orbital distributed over the aromatic rings, while the LUMO is a π*-orbital. scirp.org The introduction of substituents like bromine and carbonitrile can significantly alter the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity and the possibility of charge transfer interactions within the molecule. scirp.org

Below is a table summarizing typical calculated electronic properties for a related quinoline molecule, which can provide a qualitative understanding for this compound.

PropertyCalculated Value
HOMO Energy-6.646 eV
LUMO Energy-1.816 eV
HOMO-LUMO Energy Gap4.83 eV

Note: These values are for the parent quinoline molecule and are illustrative. Specific calculations for this compound would be required for precise values. scirp.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed investigation of reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, intermediates and transition states can be identified. This provides valuable information on reaction kinetics and thermodynamics. For instance, in nucleophilic substitution reactions at the C4 position, computational models can predict the energy barriers for the formation of the Meisenheimer complex and the subsequent departure of the bromide ion.

DFT calculations have been successfully employed to study the energy profiles of reactions such as the oxidative addition step in nickel-catalyzed cross-coupling reactions of bromo-substituted aromatic compounds. researchgate.net These studies can elucidate the feasibility of different reaction pathways and help in optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior and conformational flexibility of molecules. nih.gov For a relatively rigid molecule like this compound, MD simulations can provide insights into the vibrational modes and the accessible conformational space. biorxiv.org While significant conformational changes are not expected for the core quinoline structure, the simulations can reveal subtle fluctuations and the orientation of the carbonitrile group relative to the ring system. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in solution. biorxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry methods can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. caspre.caacademie-sciences.fr These predictions are highly valuable for structure elucidation and verification. academie-sciences.fr By calculating the magnetic shielding tensors of the different nuclei (¹H and ¹³C) in this compound, their corresponding chemical shifts can be estimated.

The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets. biorxiv.orgst-andrews.ac.uk Predicted NMR spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on general knowledge of similar structures.

Carbon AtomPredicted Chemical Shift (ppm)
C2~150
C3~122
C4~140
C4a~148
C5~128
C6~130
C7~110
C8~135
C8a~147
CN~118

Note: These are estimated values and would require specific calculations for this compound for accurate prediction.

Prediction of Partition Coefficients and Topological Descriptors for Scaffold Prioritization

Computational methods are widely used to predict physicochemical properties like the partition coefficient (logP), which is a measure of a compound's lipophilicity. biorxiv.org LogP is a critical parameter in drug discovery and development as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Various algorithms and software can calculate logP based on the molecular structure of this compound.

Topological descriptors are numerical values derived from the molecular graph of a compound. These descriptors encode information about the size, shape, branching, and connectivity of the molecule. They are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to build predictive models for biological activity and physicochemical properties. By calculating a range of topological descriptors for this compound, its properties can be compared with those of other known compounds, aiding in the prioritization of this scaffold for further investigation in medicinal chemistry. biorxiv.org

Applications of 4 Bromoquinoline 7 Carbonitrile in Advanced Chemical and Materials Science Research

As a Versatile Building Block in Organic Synthesis

The dual functionality of 4-Bromoquinoline-7-carbonitrile, possessing both an electrophilic carbon-bromine bond and a cyano group, renders it an exceptionally versatile precursor in synthetic organic chemistry. The bromine atom is primed for various transition-metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed into a range of other functional moieties. mdpi.com

The quinoline (B57606) framework is a core component of many complex heterocyclic and polycyclic aromatic systems. researchgate.net this compound serves as an ideal starting point for constructing such elaborate structures. The reactive C4-bromo position can participate in intramolecular cyclization reactions to form fused ring systems. Furthermore, the nitrile group at the C7-position can be hydrolyzed to a carboxylic acid, which can then be used in cyclization reactions to build additional rings onto the quinoline core. acs.org For instance, the conversion of the nitrile to an amine or other reactive group enables annulation strategies, leading to the formation of novel fused heterocyclic compounds with potential applications in materials science or as bioactive agents. researchgate.netacs.org

This compound is a key intermediate for accessing a wide array of substituted quinoline derivatives. mdpi.com The C4-bromine atom is particularly susceptible to nucleophilic aromatic substitution and, more significantly, to a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents at a key position of the quinoline ring.

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with various aryl- or heteroarylboronic acids to form C-C bonds, yielding 4-arylquinoline derivatives.

Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines to produce 4-aminoquinoline (B48711) derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups at the C4-position.

Cyanation: Although the molecule already contains a cyano group at C7, the C4-bromo group can be replaced with another cyano group if desired, though this is less common.

Simultaneously, the C7-nitrile group can be chemically modified. Common transformations of the nitrile group include:

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: Reduction to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride.

Cycloaddition: Participation in [3+2] cycloaddition reactions with azides to form tetrazole rings.

This orthogonal reactivity allows chemists to selectively modify one position while leaving the other intact for subsequent transformations, providing a powerful strategy for creating libraries of complex quinoline-based molecules. mdpi.comnih.gov

Table 1: Potential Synthetic Transformations of this compound This table outlines potential reactions based on the known reactivity of 4-bromoquinolines and aryl nitriles.

Position Reaction Type Reagents/Catalyst (Example) Product Functional Group
C4-Position Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, Base 4-Aryl
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, Ligand, Base 4-Amino
Sonogashira Coupling Terminal alkyne, PdCl₂(PPh₃)₂, CuI 4-Alkynyl
Nucleophilic Substitution NaOMe, DMSO 4-Methoxy
C7-Position Hydrolysis (Acidic) H₂SO₄, H₂O 7-Carboxylic Acid
Hydrolysis (Basic) NaOH, H₂O 7-Carboxylic Acid
Reduction LiAlH₄ 7-(Aminomethyl)
Cycloaddition NaN₃, ZnCl₂ 7-(Tetrazol-5-yl)

In Catalyst Design and Development

The quinoline motif is a privileged structure in ligand design for transition metal catalysis due to its rigid backbone and the strong coordinating ability of the nitrogen atom. mdpi.commdpi.com These ligands have found widespread use in a variety of catalytic transformations, including asymmetric reactions that are crucial for the synthesis of enantiomerically pure pharmaceuticals. researchgate.netthieme-connect.com

This compound is a potential precursor for the synthesis of novel ligands. The bromine and nitrile functionalities serve as handles for introducing phosphine (B1218219), amine, or oxazoline (B21484) groups, which are common coordinating moieties in catalyst ligands. rsc.orgthieme-connect.com For example, the bromine at C4 can be displaced by a phosphine group via a metal-catalyzed coupling reaction or a lithium-halogen exchange followed by quenching with a chlorophosphine. The nitrile at C7 could be reduced to an amine and subsequently functionalized. The resulting bidentate or tridentate ligands, incorporating the quinoline nitrogen and the newly introduced donor groups, could then be complexed with transition metals like palladium, rhodium, or ruthenium to generate catalysts for various organic transformations. nih.gov

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. nih.gov Chiral ligands based on the quinoline scaffold have been successfully employed in numerous asymmetric reactions, including hydrogenations, C-C bond formations, and allylic alkylations. researchgate.netthieme-connect.comnih.gov this compound can serve as a starting material for creating such chiral ligands. By reacting the C4 or C7 positions with chiral auxiliaries or by performing asymmetric transformations on derivatives of the parent molecule, novel chiral quinoline-based ligands can be accessed. These ligands can impose a chiral environment around a metal center, enabling the stereoselective synthesis of valuable chiral products. rsc.orgnih.gov

Exploration of Chemical Scaffolds for Biological Activity Research

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous drugs. mdpi.comrsc.orgscispace.com The functionalization of this scaffold is a common strategy in drug discovery to generate compound libraries for biological screening. nih.govscience.gov this compound provides a robust and versatile platform for such explorations. The ability to perform diverse and regioselective chemical modifications at two distinct sites (C4 and C7) allows for the rapid generation of a wide array of analogues. Researchers can systematically vary the substituents at these positions to probe structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. For example, derivatives synthesized via cross-coupling reactions at the C4-position and transformations of the C7-nitrile group can be screened against various biological targets, such as kinases, proteases, or G-protein coupled receptors, in the search for new therapeutic agents. nih.govtubitak.gov.tr

Design of Inhibitor Scaffolds for Enzyme and Protein Interaction Studies

The quinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a diverse range of biological targets. The specific substitution pattern of this compound, with a bromine atom at the 4-position and a nitrile group at the 7-position, further enhances its potential as a starting point for the design of potent and selective enzyme inhibitors.

The bromine atom can modulate the molecule's reactivity and lipophilicity, which are critical factors influencing how it interacts with biological systems. smolecule.com This halogen substituent can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The nitrile group, a common functional group in medicinal chemistry, can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, further anchoring the molecule within the active site of an enzyme.

Researchers leverage these properties to design inhibitor scaffolds that can probe the intricate network of interactions governing enzyme catalysis and protein-protein recognition. By systematically modifying the quinoline core and its substituents, chemists can fine-tune the binding affinity and selectivity of these inhibitors, leading to a deeper understanding of enzyme function and the development of potential therapeutic agents. For instance, quinoline derivatives have been investigated as inhibitors of enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial survival. journalijar.com

Investigation of Mechanisms of Action at the Molecular Level

Understanding how a molecule exerts its biological effect is fundamental to drug discovery and chemical biology. This compound and its derivatives serve as valuable tools for elucidating the mechanisms of action of bioactive compounds at the molecular level. The interactions of this compound with biological macromolecules, such as proteins and nucleic acids, are believed to be the basis of its effects. smolecule.com

The bromine and cyano groups are key players in these interactions, capable of forming hydrogen bonds and participating in hydrophobic interactions. smolecule.com These interactions can influence cellular processes and potentially trigger specific signaling pathways. For example, studies on related quinoline compounds have shown that they can inhibit certain enzymes involved in cancer progression, leading to apoptosis (programmed cell death) in cancer cells. smolecule.comnih.gov

By employing techniques such as X-ray crystallography and computational modeling, researchers can visualize and analyze the binding of this compound-based inhibitors to their target proteins. This provides a detailed picture of the key amino acid residues involved in the interaction and the conformational changes that occur upon binding. This molecular-level understanding is crucial for the rational design of more potent and specific inhibitors.

Development of Lead Compounds for Chemical Biology Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. frontiersin.org The identification of suitable lead compounds is a critical first step in the development of these powerful research tools. mskcc.orgnumberanalytics.com this compound, with its inherent biological activity and chemical tractability, represents a promising starting point for the generation of chemical biology probes.

The process of developing a lead compound into a chemical probe often involves iterative cycles of chemical synthesis and biological evaluation. mskcc.org The bromine atom on the this compound scaffold provides a convenient handle for chemical modification, allowing for the introduction of various functional groups to optimize potency, selectivity, and cell permeability. This versatility enables the creation of a library of derivatives that can be screened against a panel of biological targets to identify promising lead compounds.

Once a lead compound with the desired activity is identified, it can be further functionalized with reporter tags, such as fluorescent dyes or affinity labels, to create a fully functional chemical probe. frontiersin.org These probes can then be used to visualize the localization of the target protein within a cell, to pull down its binding partners, or to modulate its activity in real-time.

Development of Novel Materials

The unique electronic and photophysical properties of the quinoline ring system make it an attractive building block for the development of novel organic materials. This compound, with its specific substitution pattern, offers exciting possibilities in the fields of organic electronics, optoelectronics, and fluorescent materials.

Organic Electronics and Optoelectronic Materials Research

The extended π-conjugated system of the quinoline core in this compound suggests its potential for use in organic electronic devices. The presence of the electron-withdrawing nitrile group and the bromine atom can influence the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for determining the performance of organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Researchers are exploring the synthesis of polymers and dendrimers incorporating the this compound unit to create materials with tailored electronic and charge-transport properties. The ability to tune these properties through chemical modification makes this compound a versatile platform for the design of next-generation organic electronic materials.

Fluorescent Materials and Dyes Based on Quinoline Structures

Quinoline derivatives are well-known for their fluorescent properties, and this compound is no exception. The rigid, planar structure of the quinoline ring system, combined with the electronic influence of the bromo and cyano substituents, can lead to efficient light emission.

The fluorescence characteristics of quinoline-based dyes, such as their emission wavelength and quantum yield, can be finely tuned by modifying the substitution pattern on the quinoline ring. This tunability makes them attractive for a wide range of applications, including:

Fluorescent probes for biological imaging: By attaching a quinoline-based fluorophore to a biomolecule of interest, researchers can visualize its localization and dynamics within living cells.

Sensors for detecting metal ions and other analytes: The fluorescence of certain quinoline derivatives can be quenched or enhanced upon binding to specific analytes, forming the basis for highly sensitive and selective sensors.

Emitters in organic light-emitting diodes (OLEDs): The vibrant and tunable emission colors of quinoline-based dyes make them promising candidates for use as emitters in the emissive layer of OLEDs for display and lighting applications.

The ongoing research into the synthesis and characterization of novel fluorescent materials based on the this compound scaffold is paving the way for advancements in these and other fluorescence-based technologies.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Greener Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. ijpsjournal.com However, these methods often involve harsh reaction conditions, toxic reagents, and produce significant waste, prompting a shift towards more sustainable and efficient "green" chemistry approaches. ijpsjournal.comresearchgate.netnih.gov Future research will undoubtedly focus on refining these greener methodologies for the synthesis of 4-Bromoquinoline-7-carbonitrile and its analogs.

Key areas of development include:

Catalyst-Free Reactions: Exploring methods that eliminate the need for potentially toxic and expensive metal catalysts by utilizing energy sources like microwaves or ultrasound to drive reactions. ijpsjournal.com

Green Catalysts: The use of environmentally benign catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and ammonium (B1175870) acetate (B1210297) has shown promise in synthesizing quinoline analogs. researchgate.net Further investigation into nanocatalysts, like iron oxide nanoparticles, also presents a promising avenue for efficient and reusable catalytic systems. nih.govchemistryviews.org

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions is a critical aspect of sustainable synthesis. researchgate.nettandfonline.com

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce waste, time, and energy consumption. researchgate.netresearchgate.net

Continuous Flow Synthesis: This technology offers improved reaction efficiency, safety, and scalability compared to traditional batch processes, minimizing waste and allowing for faster production. ijpsjournal.comresearchgate.netresearchgate.net

Green Chemistry ApproachAdvantagesRelevant Research
Catalyst-Free ReactionsReduces toxicity and cost ijpsjournal.com
Green CatalystsEnvironmentally benign, reusable researchgate.netnih.govchemistryviews.org
Eco-Friendly SolventsReduces hazardous waste researchgate.nettandfonline.com
One-Pot ReactionsIncreases efficiency, reduces waste researchgate.netresearchgate.net
Continuous Flow SynthesisScalable, efficient, safer ijpsjournal.comresearchgate.netresearchgate.net

Expanding the Scope of Functionalization and Derivatization

The bromine atom at the C4-position and the carbonitrile group at the C7-position of this compound are key functional handles for introducing a wide array of substituents and building molecular complexity. Future research will aim to expand the toolkit of reactions for modifying these positions, leading to novel derivatives with tailored properties.

The bromine atom is particularly amenable to various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The carbonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering further avenues for derivatization. nih.govmdpi.com

Recent advancements have demonstrated the regioselective functionalization of polyhalogenated quinolines using magnesium and zinc reagents, opening up new possibilities for creating highly substituted quinoline scaffolds. acs.orgbeilstein-journals.org For instance, the selective magnesiation at different positions on the quinoline ring allows for the sequential introduction of various functional groups. acs.org

Deeper Mechanistic Understanding of Complex Reactions

While many synthetic methods for quinolines are well-established, a detailed mechanistic understanding of more complex and novel transformations is often lacking. cdnsciencepub.comiipseries.org For example, the precise mechanism of the Friedländer synthesis, a cornerstone of quinoline synthesis, has been the subject of detailed investigation to elucidate the sequence of aldol (B89426) condensation, cyclization, and dehydration steps. cdnsciencepub.com

Computational analysis, such as Density Functional Theory (DFT) calculations, is becoming an increasingly powerful tool for probing reaction mechanisms. nih.gov Such studies can provide insights into transition states, reaction energetics, and the influence of solvents and catalysts, which is crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov A deeper understanding of the mechanisms governing the reactions of this compound will enable chemists to predict and control the outcomes of complex transformations with greater precision.

Advanced Computational Design of Novel Quinoline Derivatives

Computational chemistry is poised to play an increasingly significant role in the design of novel quinoline derivatives with specific biological activities or material properties. mdpi.comijfans.org Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), can correlate the three-dimensional structures of molecules with their biological activities. mdpi.comnih.gov

These computational approaches allow for the in silico screening of virtual libraries of compounds, helping to identify promising candidates for synthesis and experimental testing. tandfonline.comnih.gov By predicting properties such as binding affinity to a biological target, absorption, distribution, metabolism, excretion, and toxicity (ADMET), computational design can significantly streamline the drug discovery process, reducing costs and time. nih.govtandfonline.com The application of these methods to derivatives of this compound could accelerate the discovery of new therapeutic agents. frontiersin.org

Exploration of New Applications in Emerging Fields of Chemical Science

The versatile quinoline scaffold has already found applications in a wide range of fields, including medicine, agrochemicals, and materials science. numberanalytics.comwisdomlib.orgmdpi.com Future research on derivatives of this compound is likely to uncover new applications in emerging areas.

Some promising areas of exploration include:

Organic Electronics: Quinoline-based compounds are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com The unique electronic properties of derivatives of this compound could be harnessed for the development of novel optoelectronic devices.

Chemical Sensing: The ability of quinoline derivatives to act as selective chemosensors for various ions is an active area of research. mdpi.com The specific substitution pattern of this compound could be tailored to create highly sensitive and selective sensors for environmental monitoring or medical diagnostics.

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. ijpsjournal.com Quinoline derivatives could potentially be developed as novel photocatalysts for a variety of organic transformations.

Challenges in Scalability for Academic and Industrial Research

A significant challenge in the journey from a laboratory-scale synthesis to industrial production is scalability. ijfans.orgmdpi.com Reactions that work well on a milligram or gram scale in an academic setting may not be feasible or economical on a kilogram or ton scale required for industrial applications. acs.org

Issues that need to be addressed for the scalable synthesis of this compound and its derivatives include:

Cost-Effectiveness: The cost of starting materials, reagents, and catalysts is a major consideration for large-scale production. chemistryviews.orgmdpi.com

Safety: The use of hazardous reagents or reaction conditions that are manageable in a lab can pose significant safety risks on an industrial scale. researchgate.net

Process Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing byproducts in a large-scale setting. ijfans.org

Downstream Processing: The purification and isolation of the final product can be a major bottleneck in industrial synthesis. Developing efficient and scalable purification methods is essential. researchgate.net

The adoption of continuous flow chemistry is a promising approach to address many of these scalability challenges, offering a safer, more efficient, and more reproducible method for the production of fine chemicals and pharmaceuticals. researchgate.netresearchgate.net

Q & A

Basic: What are the common synthetic routes for 4-Bromoquinoline-7-carbonitrile?

Methodological Answer:
The synthesis of this compound typically involves bromination of a pre-functionalized quinoline precursor. A plausible route includes:

  • Step 1: Bromination of 7-cyanoquinoline using reagents like N-bromosuccinimide (NBS) or molecular bromine in a polar solvent (e.g., acetic acid or DMF) under controlled temperatures (60–80°C). The bromine selectively substitutes at the 4-position due to the electron-withdrawing cyano group at C7 directing electrophilic attack .
  • Step 2: Purification via column chromatography or recrystallization. Yield optimization depends on stoichiometric ratios and reaction time. For analogous compounds, yields range from 50–75% under optimized conditions .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:
Key characterization techniques include:

  • ^1H NMR: Identifies aromatic proton environments. For example, deshielding effects from the cyano group (C7) and bromine (C4) split resonance signals between δ 7.5–9.0 ppm .
  • FT-IR: Confirms the presence of the cyano group via a sharp absorption band near 2200–2250 cm⁻¹ .
  • HRMS (ESI): Validates molecular mass (e.g., [M+H]+ peak at m/z 249.06 for C₁₀H₆BrN₂) .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromine atom at C4 acts as a leaving group, enabling participation in palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling: Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol (3:1) at 80°C to form biaryl derivatives. The cyano group at C7 stabilizes intermediates via resonance, enhancing reaction efficiency .
  • Buchwald-Hartwig Amination: Substitutes bromine with amines (e.g., morpholine) using Pd₂(dba)₃/XPhos catalyst in dioxane at 100°C. Monitor progress via TLC (hexane:ethyl acetate, 4:1) .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:
Discrepancies in yields often arise from:

  • Reagent Purity: Use anhydrous solvents and freshly distilled reagents to minimize side reactions.
  • Catalyst Loading: Optimize Pd catalyst (e.g., 2–5 mol% Pd(OAc)₂) and ligand ratios (e.g., 1:1.2 Pd:ligand) .
  • Temperature Control: Ensure precise thermal regulation (±2°C) using oil baths or microwave-assisted synthesis for reproducibility .
  • Analytical Validation: Cross-check yields via HPLC (C18 column, acetonitrile/water gradient) to confirm purity .

Basic: What are the key functional groups and their reactivity in this compound?

Methodological Answer:

  • Bromine (C4): Electrophilic site for nucleophilic substitution (e.g., SNAr with amines) or cross-coupling (e.g., Suzuki).
  • Cyano (C7): Electron-withdrawing group that directs electrophilic substitution to C4/C5 positions. Participates in cycloaddition reactions (e.g., click chemistry with azides) .
  • Quinoline Core: Aromatic π-system enables interactions with biological targets (e.g., kinase inhibitors) or coordination with transition metals .

Advanced: What strategies enable regioselective functionalization of the quinoline ring?

Methodological Answer:

  • Directing Groups: Use substituents (e.g., cyano at C7) to guide electrophiles to specific positions. For example, nitration occurs at C5 due to meta-directing effects of the cyano group .
  • Protection/Deprotection: Temporarily block reactive sites (e.g., protect the cyano group as a thiourea derivative) to functionalize other positions .
  • Metalation: Employ LiTMP (lithium tetramethylpiperidide) at –78°C to deprotonate C3, enabling alkylation or halogenation .

Advanced: How to analyze conflicting data on the compound’s biological activity?

Methodological Answer:

  • Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments in triplicate.
  • Structural Confirmation: Verify compound identity via X-ray crystallography (e.g., compare with CCDC-deposited structures) .
  • Solubility Adjustments: Optimize DMSO concentrations (<1% v/v) in cell-based assays to avoid solvent toxicity .

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